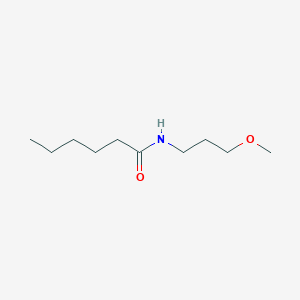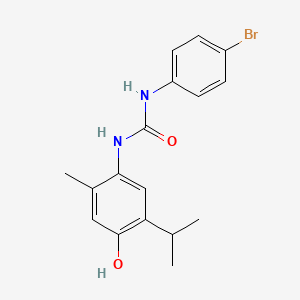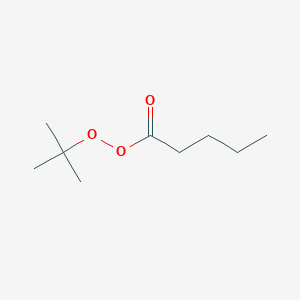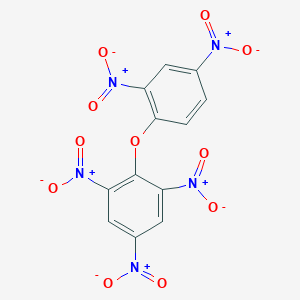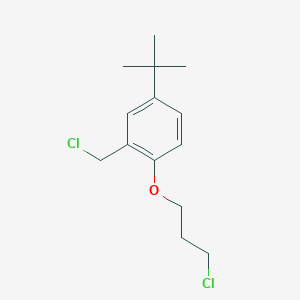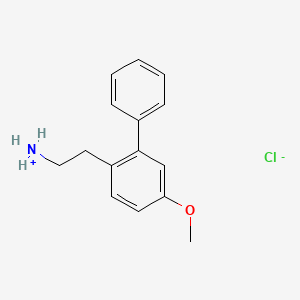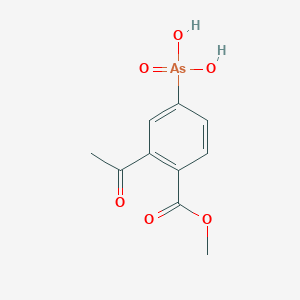
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid is an organoarsenic compound with the molecular formula C10H11AsO6. This compound contains an arsenic atom bonded to a phenyl ring, which is further substituted with acetyl and methoxycarbonyl groups. Organoarsenic compounds have been studied for their diverse applications in medicine, agriculture, and industry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid typically involves the reaction of 3-acetyl-4-methoxycarbonylphenylboronic acid with arsenic trioxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Acetyl-4-methoxycarbonylphenylboronic acid+As2O3→(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other organoarsenic compounds, which exert their effects by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Arsanilic acid: An organoarsenic compound with similar structural features but different functional groups.
Roxarsone: Another organoarsenic compound used in veterinary medicine.
Arsenic trioxide: A well-known arsenic compound with significant therapeutic applications.
Uniqueness
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of acetyl and methoxycarbonyl groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5430-39-7 |
|---|---|
Molecular Formula |
C10H11AsO6 |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
(3-acetyl-4-methoxycarbonylphenyl)arsonic acid |
InChI |
InChI=1S/C10H11AsO6/c1-6(12)9-5-7(11(14,15)16)3-4-8(9)10(13)17-2/h3-5H,1-2H3,(H2,14,15,16) |
InChI Key |
AZLWVRXXVZUZCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[As](=O)(O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






